Batridene

Description

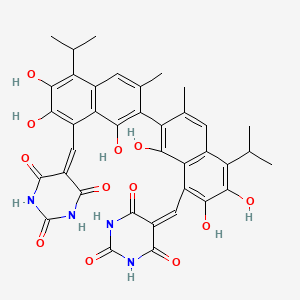

Batridene, chemically designated as 1,1′,6,6′,7,7′-hexahydroxy-3,3′-dimethyl-5,5′-diisopropyl-2,2′-dinaphthoylen-8,8′-dibarbituric acid, is a polycyclic compound featuring a naphthoylen backbone fused with barbituric acid moieties . Its structure is characterized by multiple hydroxyl (-OH), methyl (-CH₃), and isopropyl (-CH(CH₃)₂) substituents, which contribute to its unique physicochemical properties. Studies on this compound have primarily focused on its transformations in polar solvents like dimethyl sulfoxide (DMSO), where it undergoes complex reactions influenced by its hydroxyl and barbituric acid groups .

Properties

CAS No. |

56509-01-4 |

|---|---|

Molecular Formula |

C38H34N4O12 |

Molecular Weight |

738.7 g/mol |

IUPAC Name |

5-[[2,3,8-trihydroxy-6-methyl-4-propan-2-yl-7-[1,6,7-trihydroxy-3-methyl-5-propan-2-yl-8-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]naphthalen-2-yl]naphthalen-1-yl]methylidene]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C38H34N4O12/c1-11(2)21-15-7-13(5)23(29(45)25(15)17(27(43)31(21)47)9-19-33(49)39-37(53)40-34(19)50)24-14(6)8-16-22(12(3)4)32(48)28(44)18(26(16)30(24)46)10-20-35(51)41-38(54)42-36(20)52/h7-12,43-48H,1-6H3,(H2,39,40,49,50,53)(H2,41,42,51,52,54) |

InChI Key |

IIRJCUDCUZICFH-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=C3C(=O)NC(=O)NC3=O)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=C6C(=O)NC(=O)NC6=O)O)O)C(C)C)O)O |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=C3C(=O)NC(=O)NC3=O)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=C6C(=O)NC(=O)NC6=O)O)O)C(C)C)O)O |

Other CAS No. |

56509-01-4 |

Synonyms |

atriden batridene |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues of Batridene

This compound belongs to the class of dibarbituric acid derivatives fused with aromatic systems. Compounds with analogous frameworks include:

Table 1: Structural Comparison of this compound and Hypothetical Analogues

| Compound Name | Core Structure | Functional Groups | Key Differences |

|---|---|---|---|

| This compound | Dinaphthoylen-dibarbiturate | 6× -OH, 2× -CH₃, 2× -CH(CH₃)₂ | Reference compound |

| Compound A (Hypothetical) | Dinaphthoylen-dibarbiturate | 4× -OH, 4× -CH₃ | Reduced hydroxylation, more methyl groups |

| Compound B (Hypothetical) | Naphthoylen-monobarbiturate | 5× -OH, 1× -CH₃, 1× -CH(CH₃)₂ | Single barbituric acid moiety |

Structural inferences are based on substitution patterns described in and .

Crystallographic and Database Comparisons

The Chemdex database () provides a framework for identifying structurally similar compounds through crystallographic data. This compound’s inclusion in such databases would require validated crystal structures from the Cambridge Structural Database (CSD) or Inorganic Crystal Structure Database (ICSD). For example:

- Compounds with similar coordination numbers, oxidation states, or valence configurations (e.g., polyhydroxy-aromatic systems) could be flagged as analogues .

- This compound’s hydroxyl and isopropyl groups may align with metal-coordination ligands described in , though direct comparisons are absent in the provided literature.

Challenges in Comparative Analysis

- Analytical Limitations: Extracting and analyzing this compound’s constituents (e.g., hydroxyl groups) without inducing unintended reactions is challenging, as noted in chemical analysis guidelines .

- Data Gaps: No direct studies comparing this compound with functionally similar compounds (e.g., other barbiturates or naphthoylen derivatives) were found in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.